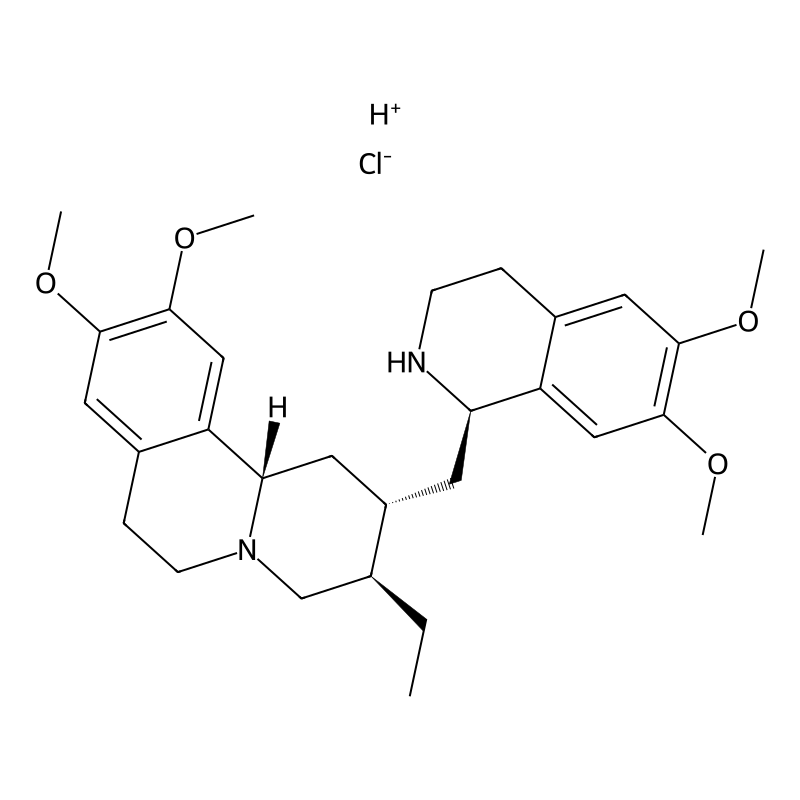

Emetine dihydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

SPARINGLY SOL IN WATER, PETROLEUM ETHER, IN SOLN OF POTASSIUM OR SODIUM HYDROXIDE; FREELY SOL IN METHANOL, ETHYL ACETATE

Synonyms

Canonical SMILES

Isomeric SMILES

Antiviral Properties:

Emetine dihydrochloride exhibits promising antiviral activity against various viruses, including:

- SARS-CoV-2: Studies [] have shown that emetine dihydrochloride effectively inhibits the replication of SARS-CoV-2, the virus responsible for COVID-19, at low nanomolar concentrations. This effect is attributed to its ability to interfere with the virus's ability to utilize the host cell's protein synthesis machinery.

- Other viruses: Research suggests that emetine dihydrochloride may also be effective against other RNA and DNA viruses, including the causative agents of Middle East respiratory syndrome (MERS-CoV) and infectious bronchitis virus (IBV) [].

Anticancer Potential:

Recent studies have explored the potential of emetine dihydrochloride as an anti-cancer agent. Research suggests it may:

- Suppress cancer cell growth: Emetine dihydrochloride has been shown to inhibit the viability, migration, and invasion of various cancer cell lines, including breast cancer cells []. This effect may be mediated by its ability to disrupt specific signaling pathways crucial for cancer cell growth and survival.

- Target specific pathways: Studies indicate that emetine dihydrochloride exerts its anti-cancer effects by targeting the Wnt/β-catenin signaling pathway, which plays a vital role in the development and progression of various cancers [].

Other Potential Applications:

Beyond its antiviral and anticancer properties, emetine dihydrochloride is being investigated for its potential role in:

- Anti-inflammatory effects: Emetine dihydrochloride may possess anti-inflammatory properties that could be beneficial in treating various inflammatory conditions [].

- Treatment of other parasitic infections: While primarily used for amoebic dysentery, research suggests emetine dihydrochloride might hold promise against other parasitic infections [].

Emetine dihydrochloride is a potent alkaloid derived from the ipecac root, primarily known for its anti-amoebic properties. Its chemical formula is , and it exists in various hydrated forms, including pentahydrate and heptahydrate. The compound is characterized by its complex structure, which includes both isoquinoline and benzoquinolizidine nuclei, contributing to its biological activity and pharmacological effects . Emetine dihydrochloride is recognized for its ability to inhibit protein synthesis in eukaryotic cells, which makes it valuable in both therapeutic and research contexts .

Emetine dihydrochloride's primary mechanism of action involves its interaction with ribosomes. By binding to the 40S subunit, it disrupts the translation process, thereby inhibiting protein synthesis []. This mechanism is particularly useful in research settings for studying protein turnover and ribosome function.

- Hydrolysis: Emetine dihydrochloride can hydrolyze in aqueous environments, leading to the release of hydrochloric acid and other by-products.

- Decomposition: Upon heating, emetine dihydrochloride emits toxic fumes, including hydrogen chloride and nitrogen oxides, indicating its instability under high temperatures .

- Spectroscopic Identification: The compound can be identified using infrared spectroscopy, which reveals characteristic absorption bands associated with chlorides and other functional groups present in its structure .

The synthesis of emetine dihydrochloride involves several steps:

- Extraction from Ipecac Root: Emetine is primarily extracted from the ipecac root through solvent extraction methods.

- Chemical Modification: The extracted emetine can undergo various chemical modifications to produce dihydrochloride forms. This typically involves treatment with hydrochloric acid to form the salt.

- Purification: The resulting product is purified through crystallization or chromatography techniques to obtain a pure form of emetine dihydrochloride .

Emetine dihydrochloride has several applications:

- Medical Use: Historically used as an emetic and for treating amoebic infections, it is now primarily utilized when other treatments fail or are contraindicated .

- Research Tool: In laboratory settings, it serves as a tool for studying protein synthesis mechanisms due to its ability to inhibit ribosomal function .

- Experimental Therapeutics: Its potential antiviral properties are being explored in experimental therapies against various viral infections .

Emetine dihydrochloride interacts with various compounds, influencing its efficacy and safety profile:

- Drug Interactions: Co-administration with certain drugs may increase the risk of myopathy or other cardiovascular side effects. For instance, combining emetine with Acipimox can heighten the risk of muscle-related toxicities .

- Resistance Studies: Research indicates that mutations in the ribosomal subunit can confer resistance to emetine, suggesting a need for careful monitoring of its use in clinical settings .

Several compounds share structural similarities with emetine dihydrochloride, each exhibiting unique properties:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Dehydroemetine | Alkaloid | Anti-amoebic | Fewer side effects compared to emetine |

| Cephaeline | Desmethyl analog of emetine | Anti-amoebic | Less potent than emetine |

| Tylocrebrine | Emetine alkaloid | Protein synthesis inhibitor | Similar mechanism but different potency |

| Tubulosine | Emetine alkaloid | Inhibitor of protein synthesis | Shares cross-resistance with emetine |

Emetine dihydrochloride stands out due to its specific mechanism of action against Entamoeba histolytica and its use as a research tool for studying ribosomal function, making it a unique compound within the class of emetine alkaloids .

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Taste

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

H300 (97.62%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (95.24%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (95.24%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.24%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

... /IT/ IS USED IN THE TREATMENT OF ACUTE AMEBIC DYSENTERY, AMEBIC HEPATITIS, AND AMEBIC ABSCESSES OF THE LIVER AND OTHER ORGANS. ... /IT/ HAS NO EFFECT ON CYSTS.

IN AMEBIC HEPATITIS TOTAL AMT OF EMETINE /GIVEN/ IS LARGER /THAN THAT FOR AMEBIASIS/ ... REST PERIOD OF 1 WEEK, TOGETHER WITH ORAL THERAPY OF DIIODOHYDROXYQUIN OR GLYCOBIARSOL (MILIBIS) OR ANOTHER SIMILAR AGENT.

VALID USES OF EMETINE IN INTESTINAL AMEBIASIS ARE FOR SEVERE CASES OF AMEBIC DIARRHEA & ACUTE AMEBIC DYSENTERY, THAT IS WHEN TROPHOZOITES ARE FOUND IN THE STOOL.

For more Therapeutic Uses (Complete) data for EMETINE (10 total), please visit the HSDB record page.

Pharmacology

MeSH Pharmacological Classification

Mechanism of Action

Emetine is a direct myotoxin that inhibits protein synthesis, disrupts mitochondrial oxidative phosphorylation, and produces both skeletal and cardiac myopathies.

EMETINE CAUSES DEGENERATION OF NUCLEUS & RETICULATION OF CYTOPLASM OF AMEBAE; IT IS THOUGHT TO ERADICATE PARASITES BY INTERFERING WITH MULTIPLICATION OF TROPHOZOITES.

Pictograms

Acute Toxic;Irritant

Other CAS

83029-37-2

Absorption Distribution and Excretion

ALTHOUGH DRUG APPEARS IN URINE 20-40 MIN AFTER INJECTION, EMETINE CAN STILL BE FOUND THERE 40-60 DAYS AFTER TREATMENT HAS BEEN DISCONTINUED. ... HIGHEST CONCN OF ALKALOID IS FOUND IN LIVER ... APPRECIABLE AMT ARE ALSO FOUND IN LUNG, KIDNEY, & SPLEEN.

... EMETINE SHOWS A PREDILECTION FOR ACCUMULATING IN MUSCULAR ORGANS ... .

Metabolism Metabolites

Emetine undergoes slow hepatic metabolism, with urine metabolites detectable for 40-60 days ... .

Associated Chemicals

Emetine heptahydrate, dihydrochloride;79300-08-6

Wikipedia

Drug Warnings

EMETINE-INDUCED DIARRHEA MAY BE MISTAKEN FOR EXACERBATION OF AMEBIC DYSENTERY, FROM WHICH IT CAN ... BE DIFFERENTIATED BY THE FACT THAT PERIOD OF IMPROVEMENT ... OFTEN PRECEDES DIARRHEA.

PRECORDIAL PAIN CAUSED BY EMETINE MAY RESEMBLE THAT OF CORONARY THROMBOSIS, FROM WHICH IT REQUIRES DIFFERENTIATION. ... TACHYCARDIA ... FREQUENTLY PRECEDES ... ECG ABNORMALITIES. EMETINE SHOULD BE DISCONTINUED AS SOON AS /IT/ ... IS EVIDENT.

DRUG SHOULD BE STOPPED UPON APPEARANCE OF ... NEUROMUSCULAR SYMPTOMS, MARKED GI EFFECTS, OR CONSIDERABLE WEAKNESS.

For more Drug Warnings (Complete) data for EMETINE (17 total), please visit the HSDB record page.

Methods of Manufacturing

SYNTHESIS FROM HEXAHYDROGALLIC ACID; FROM 2-OXOBENZO[A]QUINOLIZINE.

By extraction from root of Cephalis ipecacuanha (ipecac) or synthetically.

General Manufacturing Information

Analytic Laboratory Methods

EMETINE WITH DANSYL CHLORIDE WAS STUDIED WITH THE AIM OF DEVELOPING A SENSITIVE AND SPECIFIC LC METHOD FOR THESE SUBSTANCES IN COMPLEX PHARMACEUTICAL DOSAGE FORMS.

A UV SPECTROPHOTOMETRIC METHOD WAS USED FOR THE DETERMINATION OF EMETINE.

Corn kernels treated with emetine were removed from the ears, blended, and extracted with methanol. The extract was analyzed by HPLC. For detection, a fluorescence detector set at excitation of 285 and emission at 316 nm was used. The recoveries of samples fortified between 0.1 ppm to 20 ppm with emetine ranged from 95.5-103.3%.

Clinical Laboratory Methods

EMETINE AND 2-DEHYDROEMETINE WERE DETERMINED IN BIOLOGICAL MATERIALS BY SPECTROFLUORIMETRY.

Interactions

Stability Shelf Life

Solid and solutions turn yellow on exposure to light or heat. /Emetine dihydrochloride/

Darkens on exposure to light.